Isonicotinamide

Overview

Description

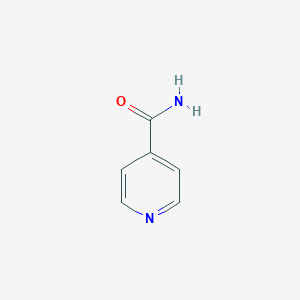

Isonicotinamide, also known as pyridine-4-carboxamide, is the amide form of isonicotinic acid. It is an isomer of nicotinamide, which has the carboxamide group in the 3-position. This compound is a white crystalline powder that is soluble in water, ethanol, dimethyl sulfoxide, methanol, chloroform, and dioxane . It is used in various fields, including material synthesis and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Isonicotinamide can be synthesized through several methods. One common method involves the reaction of isonicotinic acid with ammonia or an amine in the presence of a dehydrating agent. Another method involves the reduction of 4-cyanopyridine using hydrogen in the presence of a catalyst .

Industrial Production Methods: In industrial settings, this compound is often produced by the catalytic hydrogenation of 4-cyanopyridine. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions. The reaction is typically carried out in a solvent like methanol or ethanol to facilitate the dissolution of reactants and products .

Chemical Reactions Analysis

Types of Reactions: Isonicotinamide undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to isonicotinic acid using oxidizing agents like potassium permanganate or hydrogen peroxide.

Substitution: this compound can participate in nucleophilic substitution reactions, where the amide group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Sodium hypochlorite, bromine, base (e.g., sodium hydroxide).

Substitution: Various nucleophiles depending on the desired product.

Major Products:

Oxidation: Isonicotinic acid.

Reduction: 4-aminopyridine.

Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Pharmacological Applications

1.1 Anticancer Properties

Isonicotinamide has been shown to induce apoptosis in leukemia cell models, suggesting its potential as an anticancer agent. Studies indicate that INAM induces DNA fragmentation, which is a hallmark of programmed cell death . Furthermore, it has been investigated for its role in enhancing the activity of sirtuin proteins, which are involved in aging and cancer biology by modulating cellular processes such as gene silencing and metabolism .

1.2 Antimicrobial Activity

Research has demonstrated that this compound exhibits antimicrobial properties against various bacterial strains. A study reported its effectiveness against Escherichia coli and Streptococcus mutans, with INAM showing a 5% larger inhibition halo compared to control materials . This suggests its potential use in developing new antibiotic agents, particularly against resistant bacterial strains.

Therapeutic Uses

2.1 Diabetes Prevention

This compound has been studied for its role in diabetes prevention. In animal models, it has been shown to activate NAD-dependent histone deacetylase SIR2 by increasing intracellular NAD+ concentrations, which may contribute to metabolic regulation and improved insulin sensitivity .

2.2 Neuroprotective Effects

INAM has been identified as a promising candidate for neuroprotective therapies due to its ability to penetrate the blood-brain barrier and inhibit beta-secretase (BACE-1), an enzyme implicated in Alzheimer's disease . The compound's structural modifications have led to the development of potent BACE-1 inhibitors with favorable pharmacokinetic properties.

Synthetic Applications

3.1 Scaffold for Drug Development

This compound serves as a versatile scaffold for synthesizing various pharmaceutical compounds. Its structural features allow it to be modified easily, leading to the development of new drugs with enhanced efficacy and reduced side effects. For example, INAM derivatives have been explored in the synthesis of co-crystals with other bioactive compounds, improving their solubility and stability .

3.2 Coordination Compounds

The coordination of this compound with metal ions (e.g., cobalt) has been investigated for developing new materials with potential antibacterial properties . These complexes exhibit enhanced bactericidal activity compared to free this compound, indicating their promise as alternative therapeutic agents.

Case Studies

Mechanism of Action

The mechanism of action of isonicotinamide involves its interaction with various molecular targets and pathways. In biological systems, this compound can act as an enzyme inhibitor, affecting the activity of enzymes involved in metabolic pathways. For example, it has been shown to inhibit the activity of certain enzymes in the Mycobacterium tuberculosis bacterium, making it a potential anti-tubercular agent . Additionally, this compound can induce apoptosis in cancer cells by modulating the activity of proteins involved in cell death pathways .

Comparison with Similar Compounds

Nicotinamide: An isomer with the carboxamide group in the 3-position.

Isonicotinic acid: The parent acid of isonicotinamide.

4-Cyanopyridine: A precursor in the synthesis of this compound.

Biological Activity

Isonicotinamide (INAM) is a derivative of nicotinamide that has garnered attention for its diverse biological activities, particularly in the context of metabolic regulation, neuroprotection, and potential therapeutic applications in diabetes and neurodegenerative diseases. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound, supported by data tables and case studies.

This compound functions primarily by influencing the NAD+ (nicotinamide adenine dinucleotide) metabolism pathways. It has been shown to enhance the activity of sirtuins, a family of NAD+-dependent deacetylases involved in cellular metabolism and aging. Notably, INAM alleviates the inhibitory effects of nicotinamide on Sir2 deacetylase activity, promoting NAD+ homeostasis and thereby enhancing gene silencing mechanisms in yeast models .

Key Mechanisms Include:

- Stimulation of NAD+ Concentration : INAM increases intracellular NAD+ levels, which is crucial for sirtuin activity and cellular metabolism .

- Protection Against β-cell Apoptosis : INAM has demonstrated protective effects against apoptosis in pancreatic β-cells, particularly in models of type 1 diabetes induced by streptozotocin (STZ) .

- Potential Neuroprotective Effects : Research indicates that INAM may offer neuroprotective benefits, potentially relevant in treating neurodegenerative diseases .

Biological Activity in Diabetes Models

A pivotal study investigated the effects of this compound on STZ-induced diabetes in mice. The results showed that INAM effectively prevented hyperglycemia and reduced β-cell apoptosis. The following table summarizes key findings from this study:

| Treatment Group | Incidence of Diabetes (%) | Insulin Content (µg/mL) | Apoptotic Cells (%) |

|---|---|---|---|

| Control (PBS) | 100 | 5.2 ± 0.5 | 45 ± 5 |

| This compound (100 mg/kg) | 50 | 8.4 ± 0.7 | 20 ± 3 |

The treatment with this compound significantly reduced the incidence of diabetes and apoptosis in β-cells compared to the control group, indicating its protective role against STZ-induced damage .

Case Studies

A recent case study highlighted a patient with dysfunctional nicotinamide metabolism who exhibited critical deficiencies in nicotinamide intermediates. Upon administration of high doses of nicotinamide, the patient's metabolic profiles improved significantly, suggesting that compounds like this compound could play a role in restoring normal metabolic functions under certain conditions .

Inhibition of β-Secretase Activity

This compound has also been explored as an inhibitor of β-secretase (BACE1), an enzyme implicated in Alzheimer's disease pathology. Inhibitors derived from this compound have shown promising results in reducing amyloid-beta production in transgenic mouse models . This suggests potential applications for INAM derivatives in neurodegenerative disease therapies.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing isonicotinamide cocrystals, and what experimental parameters are critical for reproducibility?

- Methodological Answer : The solvent evaporation method is widely used, with methanol and glacial acetic acid as common solvents . Critical parameters include solvent polarity, temperature control (±2°C), and evaporation rate (e.g., 0.5 mL/hr). Post-synthesis, characterization via PXRD (to confirm crystallinity), DSC (melting point analysis), and FT-IR (functional group identification) is essential. For example, acyclovir-isonicotinamide cocrystals showed a new PXRD peak at 2θ = 12.5° and a DSC endotherm shift from 256°C (pure drug) to 242°C (cocrystal) .

Q. Which spectroscopic and diffraction techniques are most reliable for characterizing this compound’s structural properties?

- Methodological Answer : A multi-technique approach is recommended:

- PXRD : Detects crystallinity and phase purity (e.g., absence of parent compound peaks) .

- FT-IR : Identifies hydrogen bonding via shifts in N-H (~3200 cm⁻¹) and C=O (~1650 cm⁻¹) stretches .

- SEM : Reveals morphological changes (e.g., transition from needle-like to prismatic crystals) .

Consistency across these methods reduces ambiguity in structural assignments.

Q. How can researchers design stability studies for this compound under varying environmental conditions?

- Methodological Answer : Accelerated stability testing should include:

- Temperature/Humidity : 40°C/75% RH for 3–6 months (ICH guidelines).

- Light Exposure : ISO-compliant photostability chambers (1.2 million lux-hours).

- Analytical Endpoints : HPLC purity (>98%), PXRD (no polymorphic transitions), and DSC (thermal stability). Document deviations in degradation kinetics compared to parent compounds .

Q. What role does this compound play in current pharmacological studies, and how are efficacy metrics determined?

- Methodological Answer : this compound is explored as a coformer in cocrystal engineering to enhance solubility (e.g., acyclovir solubility increased by 3.2-fold) . Efficacy metrics include:

- In vitro: Permeability (Caco-2 assays), dissolution rate (USP Apparatus II).

- In vivo: Bioavailability (AUC0–24h comparisons in rodent models).

Cross-validation with pharmacokinetic models (e.g., non-compartmental analysis) is critical .

Advanced Research Questions

Q. What strategies resolve contradictions between spectroscopic data and computational predictions in this compound cocrystal studies?

- Methodological Answer : Discrepancies often arise from solvent residues or polymorphic impurities. Mitigation steps:

- Cross-Validation : Pair experimental FT-IR with DFT simulations (e.g., Gaussian09 at B3LYP/6-31G* level) to verify hydrogen-bonding patterns.

- Synchrotron PXRD : High-resolution data (λ = 0.7 Å) can detect minor phases missed by lab instruments .

- Thermogravimetric Analysis (TGA) : Confirm absence of solvent molecules post-synthesis .

Q. How can machine learning optimize this compound cocrystal formulation for targeted drug delivery?

- Methodological Answer :

- Data Collection : Compile a database of coformers (e.g., GRAS substances), solubility parameters, and hydrogen-bond propensity.

- Algorithm Selection : Random Forest or Gradient Boosting models to predict cocrystal viability (accuracy >85%).

- Validation : Experimental screening of top 10 predicted coformers via slurry crystallization .

Q. What meta-analysis frameworks are suitable for reconciling conflicting bioavailability data in this compound-based formulations?

- Methodological Answer : Use PRISMA guidelines for systematic reviews:

- Inclusion Criteria : Peer-reviewed studies with standardized dissolution protocols (pH 1.2–6.8).

- Statistical Models : Random-effects meta-analysis (Comprehensive Meta-Analysis V3.0) to account for inter-study heterogeneity.

- Sensitivity Analysis : Exclude outliers (e.g., studies with particle size >50 µm) to assess robustness .

Q. How do interdisciplinary approaches (e.g., materials science + pharmacology) enhance this compound research?

- Methodological Answer :

- Materials Characterization : Nanoindentation to assess mechanical properties (e.g., hardness ~0.5 GPa) for tablet formulation.

- Pharmacological Modeling : PBPK (Physiologically Based Pharmacokinetic) models to predict in vivo performance from in vitro data .

Collaborative workflows require shared data repositories (e.g., Zenodo) for reproducibility.

Properties

IUPAC Name |

pyridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O/c7-6(9)5-1-3-8-4-2-5/h1-4H,(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFQXVTODMYMSMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3020756 | |

| Record name | Isonicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder; [Acros Organics MSDS] | |

| Record name | Isonicotinamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21059 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00042 [mmHg] | |

| Record name | Isonicotinamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21059 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1453-82-3 | |

| Record name | Isonicotinamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1453-82-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isonicotinamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001453823 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isonicotinamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82353 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Pyridinecarboxamide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isonicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isonicotinamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.479 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISONIACINAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4H3BH6YX9Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.